Cas no 15932-80-6 ((RS)-Pulegone)

(RS)-Pulegone 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone,5-methyl-2-(1-methylethylidene)-
- 2-Isopropylidene-5-methylcyclohexanone
- 4(8)-p-Menthen-3-one
- 5-Methyl-2-(1-methylethylidene)cyclohexanone
- p-Menth-4(8)-en-3-one
- Pulegone
- 1-isopropylidene-4-methyl-2-cyclohexanone
- (RS)-Pulegone
-
- MDL: MFCD00001653
- インチ: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3
- InChIKey: NZGWDASTMWDZIW-UHFFFAOYSA-N
- ほほえんだ: CC(=C1CCC(C)CC1=O)C
計算された属性
- せいみつぶんしりょう: 152.12018
- どういたいしつりょう: 152.120115
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 匂いが心地よい液体
- 密度みつど: 0.9367
- ふってん: 234.73°C (rough estimate)
- フラッシュポイント: 92.5°C
- 屈折率: 1.4869 (estimate)
- PSA: 17.07
- LogP: 2.71190
- ようかいせい: 水に溶けず、エタノール/エチルエーテル/クロロホルムと混和可能
(RS)-Pulegone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD223609-25g |
5-Methyl-2-(propan-2-ylidene)cyclohexanone |
15932-80-6 | 98+% | 25g |
¥3674.0 | 2022-09-06 | |
Enamine | EN300-20279-0.5g |
5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |
15932-80-6 | 0.5g |
$25.0 | 2023-09-16 | ||
Enamine | EN300-20279-5.0g |
5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |
15932-80-6 | 5g |
$108.0 | 2023-05-31 | ||
TRC | P840163-50mg |
(RS)-Pulegone |
15932-80-6 | 50mg |
$121.00 | 2023-05-17 | ||
TRC | P840163-250mg |
(RS)-Pulegone |
15932-80-6 | 250mg |
$546.00 | 2023-05-17 | ||
TRC | P840163-50g |
(RS)-Pulegone |
15932-80-6 | 50g |
220.00 | 2021-07-19 | ||
TRC | P840163-25g |
(RS)-Pulegone |
15932-80-6 | 25g |
120.00 | 2021-07-19 | ||
Enamine | EN300-20279-2.5g |
5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |
15932-80-6 | 2.5g |
$55.0 | 2023-09-16 | ||
Enamine | EN300-20279-5g |
5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |
15932-80-6 | 5g |
$108.0 | 2023-09-16 | ||
TRC | P840163-500mg |
(RS)-Pulegone |
15932-80-6 | 500mg |
$965.00 | 2023-05-17 |
(RS)-Pulegone 関連文献
-
1. CCCXLIII.—The chemistry of the three-carbon system. Part XV. Pulegone and isopulegoneWilfred Eynon Hugh,George Armand Robert Kon,Reginald Patrick Linstead J. Chem. Soc. 1927 2585
-
2. Base-catalysed reaction of citronellal with phenolsWilliam S. Murphy,Anne Culhane,Brian Duffy,Sudersan Man Tuladhar J. Chem. Soc. Perkin Trans. 1 1992 3397
-
3. Terpene biosynthesis. Part IV. Biosynthesis of (+)-pulegone in Mentha pulegium L.D. V. Banthorpe,B. V. Charlwood,M. R. Young J. Chem. Soc. Perkin Trans. 1 1972 1532
-
4. Competitive anion formation in pulegone [p-menth-4(8)-en-3-one] synthesis of phenylmethylenepyransP. Crabbé,E. Díaz,J. Haro,G. Pérez,D. Salgado,E. Santos J. Chem. Soc. Perkin Trans. 1 1972 46
-
R. Ghosh,A. R. Todd,D. C. Wright J. Chem. Soc. 1941 137
-
6. Reductive dimerization of (+)-(R)-pulegone. Part 10. Absolute configuration of the spiro-atom of the resulting hydroxyperhydroindene-1-spirocyclohexanonesErnest Forné,Josep Pascual J. Chem. Soc. Perkin Trans. 1 1978 288
-
G. Leaf,A. R. Todd,S. Wilkinson J. Chem. Soc. 1942 185
-
8. 189. Refractive indices and molecular refractivities of 3-methylcyclohexanone and pulegoneDelia M. Simpson J. Chem. Soc. 1939 886
-
9. Reductive dimerization of (+)-(R)-pulegone. Part 10. Absolute configuration of the spiro-atom of the resulting hydroxyperhydroindene-1-spirocyclohexanonesErnest Forné,Josep Pascual J. Chem. Soc. Perkin Trans. 1 1978 288
-
T. M. Feeley,M. K. Hargreaves J. Chem. Soc. C 1970 1745
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Menthane monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Menthane monoterpenoids
- Natural Products and Extracts Plant Extracts Plant based Poliomintha incana
- Natural Products and Extracts Plant Extracts Plant based Hesperozygis ringens
(RS)-Pulegoneに関する追加情報
Introduction to (RS)-Pulegone and Its Applications in Modern Research
Chemical compounds play a pivotal role in the advancement of pharmaceutical and biochemical research. Among these, CAS no. 15932-80-6 corresponds to a compound known as (RS)-Pulegone, which has garnered significant attention due to its unique structural properties and diverse applications. This compound, belonging to the menthone family, is a menthol derivative with a chiral center, making it of particular interest in synthetic chemistry and pharmacology.
The molecular structure of (RS)-Pulegone consists of a cyclohexane ring substituted with a methyl group, an isopropyl group, and a ketone functional group. The presence of the chiral center allows for the existence of enantiomers, which can exhibit different biological activities. This characteristic makes (RS)-Pulegone a valuable intermediate in the synthesis of various pharmacologically active compounds.
In recent years, (RS)-Pulegone has been extensively studied for its potential applications in drug development. One of the most notable areas of research involves its use as a precursor in the synthesis of natural products and bioactive molecules. For instance, studies have demonstrated its role in the production of menthol derivatives, which are known for their antimicrobial and anti-inflammatory properties.
Moreover, (RS)-Pulegone has been explored for its utility in the development of chiral catalysts. Chiral catalysts are essential in asymmetric synthesis, where they help in producing enantiomerically pure compounds. These catalysts are particularly important in pharmaceuticals, where the efficacy of a drug often depends on its enantiomeric purity. The ability of (RS)-Pulegone to serve as a building block for such catalysts underscores its significance in modern chemical synthesis.
Recent advancements in computational chemistry have further highlighted the potential of (RS)-Pulegone. Researchers have utilized molecular modeling techniques to understand its interactions with biological targets. These studies have provided insights into how (RS)-Pulegone can be modified to enhance its binding affinity and selectivity towards specific receptors. This information is crucial for designing novel drugs with improved therapeutic profiles.
The pharmacological properties of (RS)-Pulegone have also been investigated in the context of neurological disorders. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects. This finding is particularly exciting given the growing burden of neurodegenerative diseases worldwide. Further research is needed to fully elucidate the mechanisms underlying these effects and to explore their potential as lead compounds for new treatments.
In addition to its pharmaceutical applications, (RS)-Pulegone has shown promise in other areas. For example, it has been used as a flavoring agent due to its minty aroma. The compound's natural origin and perceived safety make it an attractive option for food and cosmetic industries seeking natural alternatives to synthetic flavoring agents.
The synthesis of (RS)-Pulegone can be achieved through various chemical pathways. One common method involves the oxidation of menthol using specific catalysts under controlled conditions. Recent improvements in synthetic methodologies have enabled more efficient and scalable production processes, making (RS)-Pulegone more accessible for research and industrial applications.
The environmental impact of producing (RS)-Pulegone has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that the production of valuable compounds like (RS)-Pulegone aligns with global efforts towards environmental conservation.
Future research directions for (RS)-Pulegone include exploring its potential as an agrochemical intermediate. Derivatives of this compound have shown promising results in preliminary tests as growth regulators or pest deterrents. Such applications could contribute to developing more sustainable agricultural practices by reducing reliance on synthetic chemicals.
In conclusion, (RS)-Pulegone is a versatile compound with significant implications across multiple fields of research and industry. Its unique chemical properties make it a valuable tool for synthesizing bioactive molecules, developing chiral catalysts, and exploring new therapeutic strategies. As our understanding of this compound continues to grow, so too will its applications, driving innovation in chemistry and related disciplines.
15932-80-6 ((RS)-Pulegone) 関連製品
- 473-08-5((+)-a-Cyperone)
- 25677-40-1(2-Pentylidenecyclohexanone)
- 1011-12-7(2-Cyclohexylidene-cyclohexanone)
- 3391-90-0((S)-Pulegone)
- 100347-96-4(Bicyclo[4.1.0]heptan-3-one,1-methyl-4-(1-methylethylidene)-7-(3-oxobutyl)-, (1S,6R,7R)-)
- 326881-95-2(11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2(7),3,5,8-tetraen-13-one)
- 899945-36-9(N-(2,2-diethoxyethyl)-N'-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide)
- 1781213-90-8(3-Azetidinecarboxaldehyde, 3-methyl-)
- 778-82-5(Ethyl Indole-3-acetate)
- 926545-91-7(N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide)




